molecular formula C18H21N3O6S B2932078 Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-24-2

Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2932078
CAS No.: 864860-24-2
M. Wt: 407.44
InChI Key: QIUQCVNDQHVRKP-UHFFFAOYSA-N
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Description

This compound is a derivative of nitrofuran, which is a class of drugs that possess a broad spectrum of antibacterial and antifungal activity . It also contains a tetrahydrothieno[2,3-c]pyridine moiety, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrofuran moiety could increase its polarity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Phosphine-Catalyzed Annulations

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This method showcases the potential for creating complex molecules, including the target compound through modifications in the synthesis pathway (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Synthesis

The synthesis of novel pyrido and thieno pyrimidine derivatives illustrates the application of these compounds in creating fused systems with potential for diverse chemical and pharmacological properties. Such synthetic strategies could be applied to the target compound for exploring its utility in various scientific fields (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Pyridothienopyrimidines and Triazines

Some derivatives of thieno pyridine compounds have been evaluated for their in vitro antimicrobial activities, suggesting a potential application of the target compound in developing new antimicrobial agents. This aligns with the scientific interest in novel compounds with effective antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential Pharmacological Applications

Vasodilator and Antihypertensive Activities

The synthesis and testing of 4-aryl-4,7-dihydrothieno pyridine derivatives for binding affinity to Ca2+ channels, coronary vasodilator effect, and antihypertensive activity in animals demonstrate the pharmacological potential of such compounds. The detailed structure-activity relationships provide insights into how modifications, possibly including the target compound, can enhance pharmacological potencies (Adachi et al., 1988).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be used as a drug, the nitrofuran moiety could potentially interfere with bacterial DNA synthesis, similar to other nitrofuran drugs .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-17(2)8-9-12(16(23)26-5)15(28-13(9)18(3,4)20-17)19-14(22)10-6-7-11(27-10)21(24)25/h6-7,20H,8H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQCVNDQHVRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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